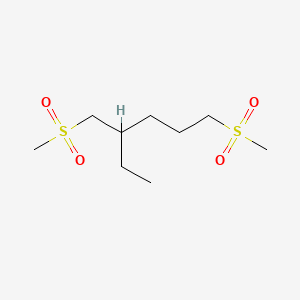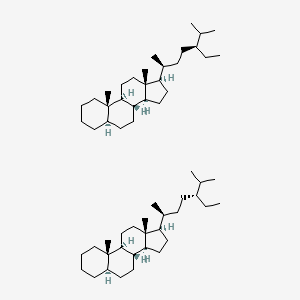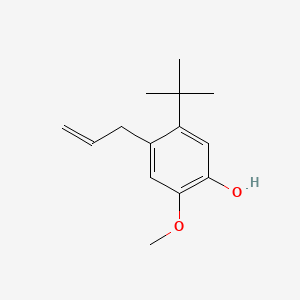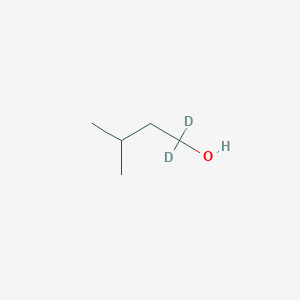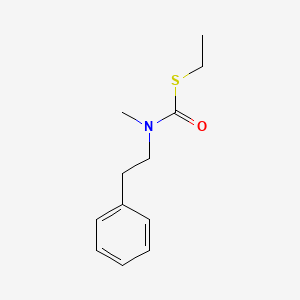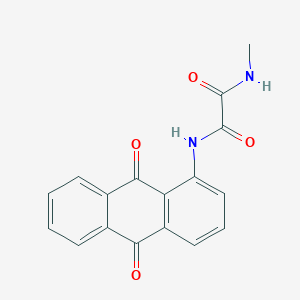
N-(1-Anthraquinonyl)-N'-methyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Anthraquinonyl)-N’-methyloxamide: is an organic compound derived from anthraquinone, a well-known aromatic ketone. This compound is characterized by the presence of an anthraquinonyl group attached to a methyloxamide moiety. Anthraquinone derivatives are widely studied due to their diverse applications in various fields, including dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Anthraquinonyl)-N’-methyloxamide typically involves the reaction of 1-aminoanthraquinone with methyl isocyanate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of N-(1-Anthraquinonyl)-N’-methyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Anthraquinonyl)-N’-methyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Anthraquinonyl)-N’-methyloxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(1-Anthraquinonyl)-N’-methyloxamide involves its interaction with specific molecular targets and pathways. The anthraquinone moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
1-Aminoanthraquinone: A precursor in the synthesis of N-(1-Anthraquinonyl)-N’-methyloxamide.
Anthraquinone-2-carboxylic acid: Another anthraquinone derivative with different functional groups.
N-(2-R-1-anthraquinonyl)ureas: Compounds with similar structural features but different substituents.
Uniqueness: N-(1-Anthraquinonyl)-N’-methyloxamide is unique due to its specific combination of anthraquinonyl and methyloxamide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92573-25-6 |
|---|---|
Molekularformel |
C17H12N2O4 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
N'-(9,10-dioxoanthracen-1-yl)-N-methyloxamide |
InChI |
InChI=1S/C17H12N2O4/c1-18-16(22)17(23)19-12-8-4-7-11-13(12)15(21)10-6-3-2-5-9(10)14(11)20/h2-8H,1H3,(H,18,22)(H,19,23) |
InChI-Schlüssel |
JAYVUJKPTWSQCN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
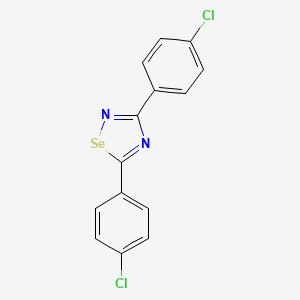
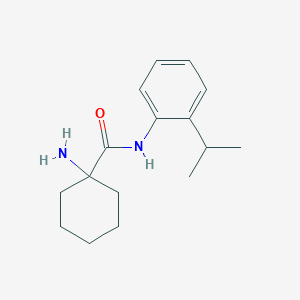
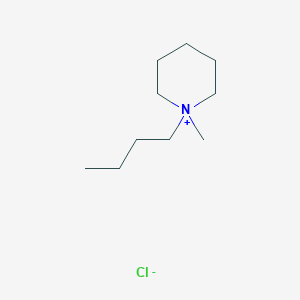
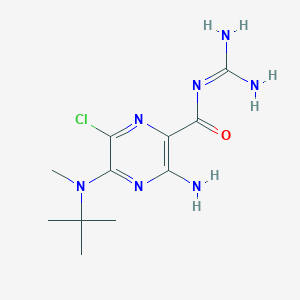


![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)
![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
